molecular formula C11H7IN2O2 B14878803 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid

6-(4-Iodophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14878803
M. Wt: 326.09 g/mol
InChI Key: MORXKXYADMMYHQ-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key objective is to develop a safe, economical, efficient, and scalable synthetic route. The use of advanced techniques and equipment ensures the reproducibility and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds .

Scientific Research Applications

6-(4-Iodophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7IN2O2

Molecular Weight

326.09 g/mol

IUPAC Name

6-(4-iodophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7IN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)

InChI Key

MORXKXYADMMYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)I

Origin of Product

United States

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